molecular formula C20H12BrFN2O3S B12621489 Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

Cat. No.: B12621489
M. Wt: 459.3 g/mol
InChI Key: CFWMRTWDYUKCKK-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromo group at position 4, a phenylsulfonyl group at position 1, and a 2-fluorobenzaldehyde moiety at position 3. This compound is structurally complex, with key functional groups influencing its physicochemical and biological properties.

Properties

Molecular Formula

C20H12BrFN2O3S

Molecular Weight

459.3 g/mol

IUPAC Name

5-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde

InChI

InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-18(22)14(10-13)12-25)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H

InChI Key

CFWMRTWDYUKCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)F)C=O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Precursors

One of the primary methods for synthesizing this compound is through the direct modification of existing pyrrolo[2,3-b]pyridine derivatives. This can be achieved via:

  • Bromination : The introduction of the bromo group can be accomplished using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity.

  • Sulfonylation : The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base to facilitate nucleophilic substitution.

  • Fluorination : The fluoro group can be added using fluorinating agents like Selectfluor or through nucleophilic substitution reactions involving fluorinated alkyl halides.

Multi-step Synthetic Routes

Another effective approach involves multi-step synthesis starting from simpler aromatic compounds. A generalized synthetic route might include:

  • Formation of Pyrrole Ring : Starting from an appropriate aniline derivative, a pyrrole ring can be formed through cyclization reactions.

  • Pyridine Formation : This can be achieved via condensation reactions that form the pyridine system.

  • Functional Group Modifications : Each functional group (bromo, sulfonyl, fluoro) is introduced sequentially, ensuring that each step is optimized for yield and purity.

  • Aldehyde Formation : Finally, converting the last intermediate into the desired benzaldehyde form can be accomplished through oxidation reactions.

Summary of Synthetic Steps

Step Reaction Type Reagents Used Purpose
1 Bromination NBS Introduce bromo group
2 Sulfonylation Phenylsulfonyl chloride + Base Introduce phenylsulfonyl group
3 Fluorination Selectfluor Introduce fluoro group
4 Oxidation Oxidizing agent (e.g., PCC) Convert to benzaldehyde

Analysis of Reaction Conditions

Each reaction step requires careful consideration of conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side products:

  • Temperature Control : Many reactions benefit from being conducted at lower temperatures to avoid decomposition or unwanted side reactions.

  • Solvent Selection : Polar aprotic solvents often enhance nucleophilicity and solubility of reactants.

  • Yield Optimization : Reactions should be monitored using techniques such as TLC (Thin Layer Chromatography) to determine completion and optimize yields through adjustments in reagent ratios or reaction times.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions to form various derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolopyridine derivatives, including the compound , as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target in cancer immunotherapy. For instance, a derivative similar to the compound exhibited an IC50 value of 25.0 nM against ENPP1, demonstrating significant potency in activating the STING pathway, which is crucial for immune response against tumors . This suggests that compounds with similar structures may serve as effective anticancer agents.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Research indicates that related pyrrolopyridine structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, which could be leveraged for developing new antibiotics or antimicrobial agents . The presence of the phenylsulfonyl group may enhance these properties by improving solubility and bioactivity.

Structure-Activity Relationship Studies

The synthesis and evaluation of structure-activity relationships (SAR) for benzaldehyde derivatives have been extensively documented. For example, modifications to the pyrrolopyridine core can lead to variations in biological activity, which emphasizes the importance of specific substituents on the pharmacological profile of these compounds .

Neuroprotective Effects

Pyrrolopyridine derivatives are also being investigated for their neuroprotective effects. Compounds with similar frameworks have been associated with therapeutic effects in neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for further research into their application in treating conditions like Alzheimer's disease.

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures used in pharmaceuticals and agrochemicals .

Material Science

In material science, benzaldehyde derivatives are utilized as building blocks for polymers and other materials due to their ability to undergo polymerization reactions. The unique properties imparted by the pyrrolopyridine structure can lead to materials with enhanced thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study AENPP1 InhibitionCompound showed IC50 = 25.0 nM; significant tumor growth inhibition in mouse models .
Study BAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli; potential for new antibiotic development .
Study CNeuroprotectionIndicated protective effects on neuronal cells; potential application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Features
Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- N/A Pyrrolo[2,3-b]pyridine 4-Br, 1-(PhSO₂), 5-(2-fluoro-benzaldehyde) ~470.3 (estimated) High lipophilicity (XLogP3 ≈ 4), fluorinated benzaldehyde
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde 1261365-67-6 Pyrrolo[2,3-b]pyridine 4-Br, 1-(PhSO₂), 2-carbaldehyde 393.2 (calculated) Lacks 2-fluoro substitution; aldehyde at position 2
Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- 942920-67-4 Pyrrolo[2,3-b]pyridine 4-Br, 1-(PhSO₂), 3-benzaldehyde 470.3 Positional isomer of target compound; benzaldehyde at position 3
Benzaldehyde, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoro- 1183948-13-1 Pyrazole 4-Br, 5-F, 2-benzaldehyde 269.07 Pyrazole core instead of pyrrolopyridine; lower molecular weight
Physicochemical Properties
  • Hydrogen Bonding: The acetamide derivative (CAS 942920-70-9) has a hydrogen bond donor count of 1 vs. the target’s aldehyde group, which lacks H-bond donors but has acceptors (TPSA = 89.4 Ų) .

Biological Activity

Benzaldehyde derivatives, particularly those containing heterocyclic structures such as pyrrolopyridines, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is of particular interest for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H13BrFN2O2S\text{C}_{16}\text{H}_{13}\text{BrF}\text{N}_2\text{O}_2\text{S}

This structure features a benzaldehyde moiety, a pyrrolopyridine core, and a sulfonyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological effects. This section summarizes the biological activities associated with the compound based on available literature.

Anticancer Activity

Studies have shown that pyrrolopyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 25.0 nM against Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in cancer progression and immune regulation . The activation of the STING pathway by these compounds suggests their potential as immunomodulators in cancer therapy.

Anti-inflammatory Properties

Pyrrolopyridine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study highlighted that certain fused pyrroles showed promising activity against inflammatory mediators, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

The compound's structural components may contribute to antibacterial and antifungal activities. Research has indicated that similar pyridine derivatives possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of benzaldehyde derivatives. Key findings include:

  • Substituent Effects : The presence of bromine and sulfonyl groups enhances the interaction with biological targets.
  • Heterocyclic Influence : The pyrrolopyridine core is essential for anticancer and anti-inflammatory activities, as evidenced by docking studies that reveal favorable binding interactions with target proteins .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Pyrrolopyridine Derivatives : A series of synthesized pyrrolopyridines were tested for anticancer activity in vitro and demonstrated significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer) cells .
  • Enzyme Inhibition Studies : Compounds were screened for their ability to inhibit acetylcholinesterase and urease. These studies revealed that certain derivatives exhibited strong inhibitory activity, suggesting potential applications in neurodegenerative diseases and urea cycle disorders .

Data Tables

Biological ActivityRelated CompoundIC50 ValueReference
ENPP1 InhibitionPyrrolopyridine25.0 nM
AntibacterialPyridine DerivativeModerate to Strong
Anti-inflammatoryFused PyrroleNot specified

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